
(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide, also known as BCPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCPH belongs to the class of pyrazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with structures similar to "(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized using various spectroscopic techniques such as FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction. These studies confirm the (E)-configuration of hydrazonoic groups and provide detailed insights into the molecular structure, optimizing theoretical structures in both gas phase and aqueous solution (Karrouchi et al., 2021).
Molecular Docking and Biological Evaluation
Molecular docking studies indicate the potential of these compounds as bioactive agents. For instance, docking results for certain derivatives suggest they can be designed as potential anti-diabetic agents, highlighting their therapeutic potential. These studies involve comprehensive vibrational assignments, Raman, and Ultraviolet-visible spectra predictions, correlating well with experimental data (Karrouchi et al., 2021).
Antioxidant, Anti-inflammatory, and Antidiabetic Activities
Several synthesized derivatives have been evaluated for their in vitro antioxidant, anti-inflammatory, and antidiabetic activities. Compounds bearing core pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffold showed promising activities in these regards, with molecular docking studies revealing a significant correlation between binding scores and biological activity. These findings suggest the compounds' cyclooxygenase inhibitory potency and potential as therapeutic agents in treating related diseases (Mahajan et al., 2016).
Antimicrobial and Antifungal Applications
Compounds structurally related to "this compound" have shown antimicrobial and antifungal activities. For example, novel trifluoromethyl-containing (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides demonstrated the ability to capture DPPH free radicals and presented fungistatic and bacteriostatic activity, underlining their potential as antimicrobial and antioxidant agents (Bonacorso et al., 2012).
Propiedades
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-3-10-24-15-8-4-13(5-9-15)12-19-22-18(23)17-11-16(20-21-17)14-6-7-14/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKKBSLNILGFI-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

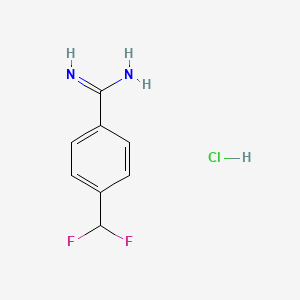

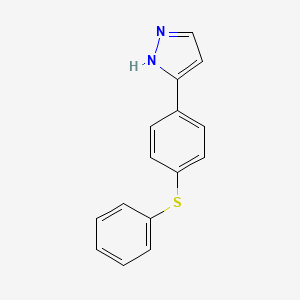
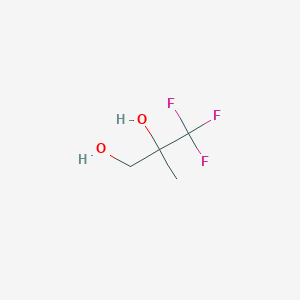

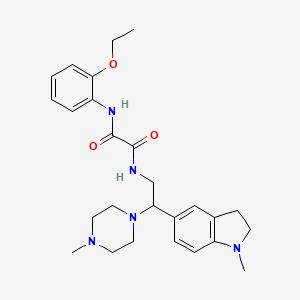
![Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate](/img/structure/B2470997.png)
![N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2470998.png)
![Methyl 3-{[(2-chloro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470999.png)
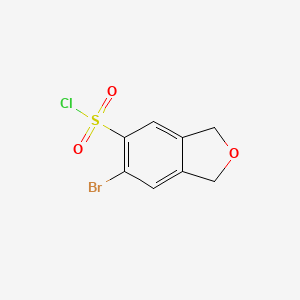

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B2471005.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2471006.png)
